molecular formula C20H18O9 B1201499 Versiconol acetate

Versiconol acetate

Cat. No. B1201499
M. Wt: 402.4 g/mol
InChI Key: BWYUKBCRHDFWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Versiconol acetate is an acetate ester that is the O-acetyl derivative of versiconol. An intermediate in the biosynthesis of aflatoxin. It has a role as an Aspergillus metabolite. It is a polyphenol, an acetate ester and a tetrahydroxyanthraquinone. It is a conjugate acid of a versiconol acetate(1-).

Scientific Research Applications

Role in Aflatoxin Biosynthesis

Versiconol acetate plays a significant role in the biosynthesis of aflatoxin B1, a potent carcinogen produced by certain fungi. Studies have demonstrated its origin from a C20 polyketide precursor and its significance in the aflatoxin biosynthesis pathway (Steyn, Vleggaar, Wessels, & Scott, 1979). Further research has elucidated the structure of versiconol acetate and its derivatives, providing insights into their role in this biosynthetic process (Steyn, Vleggaar, Wessels, Cole, & Scott, 1979).

Metabolite Production and Conversion

Versiconol acetate has been identified as a metabolite in various fungal cultures, such as Aspergillus parasiticus and Bipolaris sorokiniana. The biosynthetic implications of these metabolites have been a subject of study, providing a deeper understanding of fungal metabolism and toxin production (Maes & Steyn, 1984). Additionally, the conversion processes involving versiconol acetate, such as its hydrolysis to versiconal and subsequent conversion to versicolorin C, have been investigated, highlighting the metabolic pathways within fungal species (Anderson & Chung, 1990).

Implications in Cytotoxic Activity

Recent studies have shown that versiconol and its related compounds exhibit cytotoxic activity against human ovarian cancer cells. This finding opens avenues for exploring versiconol acetate and related compounds as potential agents in cancer therapy (Gubiani et al., 2022).

Enzymatic Reactions and Stereochemistry

Versiconol acetate is involved in various enzymatic reactions during aflatoxin biosynthesis. The stereochemical changes of substances formed during its conversion have been studied, providing insight into the complex biosynthetic pathways of aflatoxins (Yabe & Hamasaki, 1993).

properties

Product Name

Versiconol acetate

Molecular Formula

C20H18O9

Molecular Weight

402.4 g/mol

IUPAC Name

[4-hydroxy-3-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butyl] acetate

InChI

InChI=1S/C20H18O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3

InChI Key

BWYUKBCRHDFWFF-UHFFFAOYSA-N

SMILES

CC(=O)OCCC(CO)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Canonical SMILES

CC(=O)OCCC(CO)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

synonyms

versiconol acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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